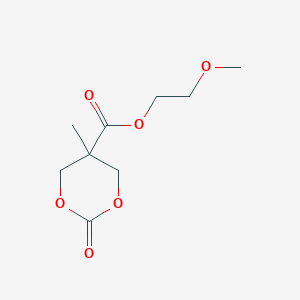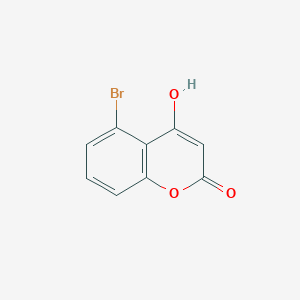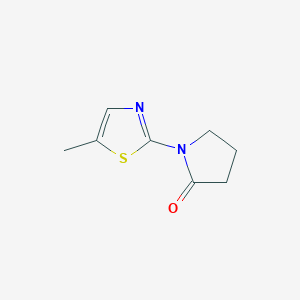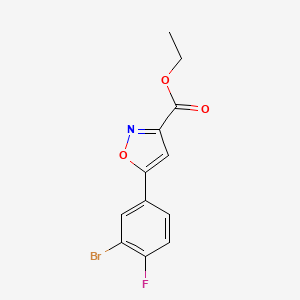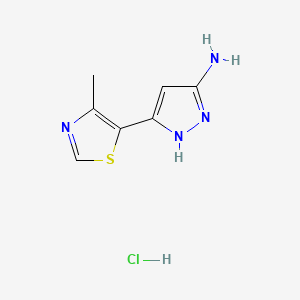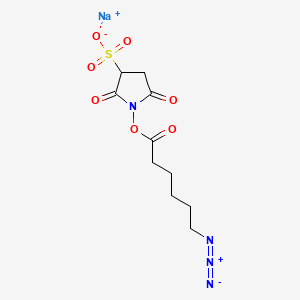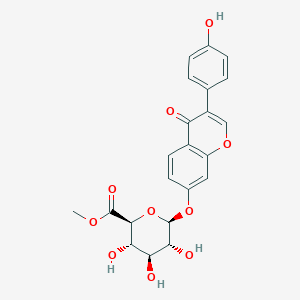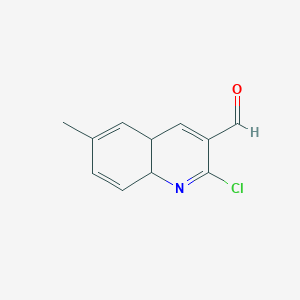
2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde is a specialized organic compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde typically involves multiple steps, starting with the appropriate quinoline derivatives. One common synthetic route includes the chlorination of 6-methylquinoline followed by reduction and subsequent aldehyde formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted quinoline derivatives.
Applications De Recherche Scientifique
2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Chloro-6-methyl-4a,8a-dihydro-3-quinolinecarbaldehyde is unique due to its specific structural features and reactivity. Similar compounds include:
Quinoline: A basic structure without the chloro and methyl groups.
2-Chloroquinoline: Lacks the methyl group and the dihydro modification.
6-Methylquinoline: Does not have the chloro group or the aldehyde functionality.
Propriétés
Numéro CAS |
400073-89-4 |
|---|---|
Formule moléculaire |
C11H10ClNO |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
2-chloro-6-methyl-4a,8a-dihydroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6,8,10H,1H3 |
Clé InChI |
ULRUSTJZUWACSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2C=C(C(=NC2C=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)
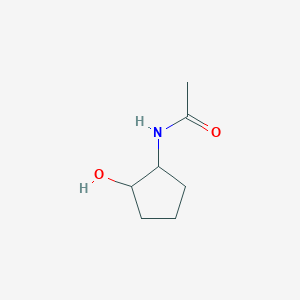
![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)
